Cas no 7113-12-4 (2-phenyl-1,3-thiazole-4-carbohydrazide)
2-phenyl-1,3-thiazole-4-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- 4-Thiazolecarboxylicacid, 2-phenyl-, hydrazide
- 2-PHENYL-1,3-THIAZOLE-4-CARBOHYDRAZIDE
- 2-phenyl-1,3-thiazole-4-carboxylic acid hydrazide
- 2-Phenyl-thiazol-4-carbonsaeure-hydrazid
- 2-phenylthiazole-4-carbohydrazide
- 2-phenyl-thiazole-4-carboxylic acid hydrazide
- CCG-41388
- Oprea1_493690
- SMR000461006
- DTXSID50372385
- HMS2797K17
- 2-phenylthiazole-4-carboxhydrazide
- MFCD00174011
- J-510273
- SB85990
- SCHEMBL11511135
- CHEMBL1451634
- AKOS005070047
- SR-01000631472-1
- MLS000860227
- 1Y-0704
- 7113-12-4
- CS-0317286
- FT-0636357
- 2-phenyl-1,3-thiazole-4-carbohydrazide
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- MDL: MFCD00174011
- Inchi: 1S/C10H9N3OS/c11-13-9(14)8-6-15-10(12-8)7-4-2-1-3-5-7/h1-6H,11H2,(H,13,14)
- InChI Key: UOOVLEVHLHNGPC-UHFFFAOYSA-N
- SMILES: S1C=C(C(NN)=O)N=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 219.04700
- Monoisotopic Mass: 219.046633
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.2
- XLogP3: 1.5
Experimental Properties
- Density: 1.329
- Melting Point: 136-138°C
- Refractive Index: 1.645
- PSA: 96.25000
- LogP: 2.50480
2-phenyl-1,3-thiazole-4-carbohydrazide Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-phenyl-1,3-thiazole-4-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P322903-50mg |
2-phenyl-1,3-thiazole-4-carbohydrazide |
7113-12-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P322903-100mg |
2-phenyl-1,3-thiazole-4-carbohydrazide |
7113-12-4 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P322903-500mg |
2-phenyl-1,3-thiazole-4-carbohydrazide |
7113-12-4 | 500mg |
$ 160.00 | 2022-06-03 | ||
| Apollo Scientific | OR15428-1g |
2-Phenyl-1,3-thiazole-4-carbohydrazide |
7113-12-4 | 1g |
£75.00 | 2025-02-19 | ||
| Apollo Scientific | OR15428-5g |
2-Phenyl-1,3-thiazole-4-carbohydrazide |
7113-12-4 | 5g |
£425.00 | 2023-06-14 | ||
| Chemenu | CM524368-1g |
2-Phenylthiazole-4-carbohydrazide |
7113-12-4 | 97% | 1g |
$109 | 2024-07-24 | |
| abcr | AB303823-1 g |
2-Phenyl-1,3-thiazole-4-carbohydrazide, 95%; . |
7113-12-4 | 95% | 1 g |
€173.80 | 2023-07-19 | |
| abcr | AB303823-5 g |
2-Phenyl-1,3-thiazole-4-carbohydrazide, 95%; . |
7113-12-4 | 95% | 5 g |
€439.20 | 2023-07-19 | |
| abcr | AB303823-10 g |
2-Phenyl-1,3-thiazole-4-carbohydrazide, 95%; . |
7113-12-4 | 95% | 10 g |
€703.30 | 2023-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387956-250mg |
2-Phenylthiazole-4-carbohydrazide |
7113-12-4 | 98% | 250mg |
¥784.00 | 2024-05-02 |
2-phenyl-1,3-thiazole-4-carbohydrazide Suppliers
2-phenyl-1,3-thiazole-4-carbohydrazide Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 2-phenyl-1,3-thiazole-4-carbohydrazide
Introduction to 4-Thiazolecarboxylic acid, 2-phenyl-, hydrazide (CAS No. 7113-12-4)
4-Thiazolecarboxylic acid, 2-phenyl-, hydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 7113-12-4, is a significant compound in the realm of pharmaceutical and biochemical research. This hydrazide derivative of 2-phenylthiazole-4-carboxylic acid has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The compound’s unique thiazole core, combined with the hydrazide functional group, positions it as a valuable scaffold for the development of novel bioactive molecules.
The thiazole ring is a heterocyclic structure characterized by a sulfur atom incorporated into a six-membered ring containing two nitrogen atoms. This motif is widely recognized for its presence in numerous biologically active natural products and synthetic drugs, contributing to its pharmacological significance. The phenyl substituent at the 2-position of the thiazole ring further enhances the compound’s complexity and reactivity, making it a promising candidate for further chemical modifications and derivatization.
The hydrazide functional group (-NH₂) attached to the carboxylic acid moiety of the thiazole ring introduces additional reactivity, enabling various chemical transformations such as condensation reactions with aldehydes and ketones to form Schiff bases. These derivatives have been extensively studied for their potential antimicrobial, anti-inflammatory, and anticancer properties. The hydrazide group also facilitates the formation of metal complexes, which are increasingly explored for their catalytic and therapeutic applications.
In recent years, there has been a surge in research focused on thiazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds incorporating the thiazole scaffold exhibit notable effects on enzyme inhibition, DNA intercalation, and modulation of cell signaling pathways. For instance, derivatives of 2-phenylthiazole-4-carboxylic acid hydrazide have shown promise in inhibiting certain kinases and proteases involved in cancer progression. Additionally, modifications to the phenyl ring have been investigated to optimize binding affinity and selectivity towards target proteins.
The synthesis of 4-Thiazolecarboxylic acid, 2-phenyl-, hydrazide typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route includes the condensation of 2-phenylthiophene-4-carboxylic acid with hydrazine hydrate under controlled conditions. This approach leverages the reactivity of the carboxylic acid group to form an amide intermediate, which is subsequently converted into the desired hydrazide derivative. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
The pharmacological potential of 4-Thiazolecarboxylic acid, 2-phenyl-, hydrazide has been explored in several preclinical studies. Researchers have investigated its interactions with various biological targets, including enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain pathways. Preliminary findings suggest that this compound may exhibit inhibitory effects on these enzymes, potentially leading to applications in anti-inflammatory therapies. Furthermore, its ability to form stable complexes with transition metals has opened avenues for exploring its role in metallodrug development.
Recent advancements in computational chemistry have also contributed to the understanding of 4-Thiazolecarboxylic acid, 2-phenyl-, hydrazide’s pharmacophore features. Molecular docking studies have identified key interactions between this compound and its target proteins, providing insights into its mechanism of action. These computational approaches complement experimental investigations by predicting binding affinities and optimizing molecular structures for improved bioactivity. Such integrative strategies are crucial for accelerating the discovery and development of novel therapeutic agents.
The versatility of 4-Thiazolecarboxylic acid, 2-phenyl-, hydrazide extends beyond its direct biological activity. Its structural framework serves as a versatile platform for designing libraries of derivatives with tailored properties. By modifying substituents on the thiazole ring or introducing additional functional groups, researchers can fine-tune physicochemical properties such as solubility, permeability, and metabolic stability. These modifications are essential for optimizing drug-like characteristics and enhancing pharmacokinetic profiles.
In conclusion,4-Thiazolecarboxylic acid, 2-phenyl-, hydrazide (CAS No. 7113-12-4) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. The combination of a thiazole core with a phenyl substituent and a hydrazide group offers diverse opportunities for chemical innovation and therapeutic applications. Ongoing studies continue to unravel its pharmacological mechanisms and explore new synthetic pathways, reinforcing its significance as a valuable scaffold in medicinal chemistry.
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